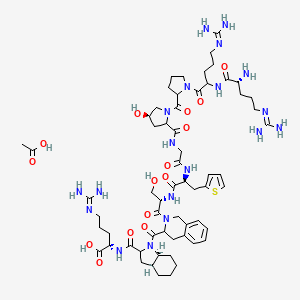

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H

Description

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H is a synthetic peptide acetate salt characterized by a complex sequence of D- and L-configured amino acids, including non-canonical residues such as thiazolidine (2Thi), tetrahydroisoquinoline carboxylic acid (Tic), and octahydroindole carboxylic acid (Oic). This compound is likely designed for specialized research applications, such as studying protease resistance, receptor binding, or conformational stability, given its incorporation of D-amino acids and rigidifying structural motifs.

Properties

Molecular Formula |

C61H93N19O15S |

|---|---|

Molecular Weight |

1364.6 g/mol |

IUPAC Name |

(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid |

InChI |

InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38?,39-,40-,41-,42-,43?,44?,45?,46?;/m0./s1 |

InChI Key |

HKMZRZUEADSZDQ-QNQUGUDESA-N |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H undergoes various chemical reactions, including:

Oxidation: The thiol group in 2-thienylalanine can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of substituted peptides with modified side chains.

Scientific Research Applications

The applications of the compound "H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H" are not detailed within the provided search results. However, based on the search results, some potential applications related to its components and similar compounds can be inferred.

Potential Applications Based on Structural Components and Analogues

- Prolyl Hydroxylase Research: Given that the compound contains proline and hyp molecules, it may be relevant in prolyl hydroxylase research . Prolyl hydroxylase is an enzyme involved in collagen biosynthesis, and studies have been conducted using synthetic peptides to understand conformational aspects of proline hydroxylation .

- Peptide Characterization: The compound's structure may make it useful as a reference compound in peptide characterization studies using methods such as CD spectroscopy .

- Antioxidant Activity in Nanoparticles: The search results mention the antioxidant activity of carbon-based nanoparticles (C60NPs), which have been combined with other compounds to enhance radical scavenging . While this compound isn't directly mentioned, its potential for modification and combination with nanoparticles for antioxidant applications could be explored.

Mechanism of Action

The compound exerts its effects by binding to and inhibiting bradykinin receptors. Bradykinin is a peptide that causes blood vessels to dilate, leading to inflammation and pain. By blocking these receptors, the compound prevents the physiological effects of bradykinin, thereby reducing inflammation and pain. The molecular targets include the B2 bradykinin receptor, and the pathways involved are related to the inhibition of bradykinin-induced signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it to H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 (CAS 51776-33-1), a heptapeptide amide with partial sequence overlap and documented physicochemical data .

Table 1: Structural and Physicochemical Comparison

| Property | H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H | H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 |

|---|---|---|

| Molecular Formula | Not reported | C33H53N11O9 |

| Molecular Weight | Estimated >1,500 Da* | 747.84 g/mol |

| Storage Conditions | Likely ≤-20°C (inferred from analogs) | -20°C |

| Key Residues | D-Arg, DL-Arg, 2Thi, Tic, Oic | Tyr, Leu, Arg, Pro |

| Solubility | Hypothesized poor aqueous solubility due to hydrophobic residues (Tic, Oic) | Not reported |

| pKa | Unreported; Arg-rich sequence suggests basic pH (~9–10) | 9.82 ± 0.15 |

| Primary Applications | Research (e.g., enzyme stability, receptor studies) | Non-medical research |

*Estimated based on residue molecular weights (e.g., Arg ~174 Da, Tic ~161 Da, Oic ~155 Da).

Key Findings from Comparative Analysis:

Structural Complexity: The target compound’s incorporation of D-amino acids (e.g., D-Arg) and constrained residues (Tic, Oic) likely enhances metabolic stability and alters binding kinetics compared to all-L peptides like H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 .

Hydrophobicity vs. Solubility : The presence of Tic and Oic may reduce aqueous solubility relative to H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2, which lacks such hydrophobic motifs.

However, the D-Arg configuration in the target compound could modulate stereoselective interactions .

Biological Activity

H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH.CH3CO2H is a synthetic peptide with a complex structure that has garnered attention for its potential biological activities, particularly in the context of cardiovascular research and other therapeutic applications. This compound, also known by its various synonyms such as [DES-ARG10]-HOE I40, has a molecular formula of C53H77N15O12S and a molecular weight of approximately 1148.34 g/mol .

Cardiovascular Effects

Research indicates that peptides similar to H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH exhibit significant cardiovascular effects. Such peptides can influence heart function, regulate blood pressure, and impact vascular dynamics. For instance, angiotensin II, a well-known peptide in cardiovascular regulation, constricts arterioles and increases blood pressure while promoting aldosterone secretion.

Table 1: Comparison of Peptide Activities in Cardiovascular Research

| Peptide Name | Function | Mechanism of Action |

|---|---|---|

| Angiotensin II | Vasoconstriction | Constricts arterioles, increases BP |

| Adrenomedullin (AM) | Vasodilation | Dilates blood vessels, lowers BP |

| Apelin | Positive inotropic effect | Enhances myocardial contraction |

| H-D-Arg-DL-Arg... | Potential modulation of cardiovascular functions | Similar mechanisms to angiotensin II |

The biological activity of H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH is believed to be mediated through interactions with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling pathways associated with various physiological processes. Recent studies have focused on developing biased ligands that selectively activate specific signaling pathways within GPCRs, potentially leading to improved therapeutic outcomes with fewer side effects .

Case Studies and Research Findings

- Cardiovascular Research : A study exploring the effects of peptide analogs on cardiac function found that modifications to the peptide structure could enhance its efficacy in regulating blood pressure and improving heart contractility. The specific role of each amino acid in the sequence was analyzed to determine its contribution to the overall biological activity.

- Vascular Remodeling : Another investigation highlighted the role of peptides like H-D-Arg... in inhibiting vascular smooth muscle proliferation, which is crucial for preventing pathological remodeling associated with hypertension and other cardiovascular diseases. This study emphasized the importance of specific amino acid residues in mediating these effects.

- Therapeutic Applications : Clinical trials have begun to assess the safety and efficacy of peptide-based therapies for conditions such as heart failure and hypertension. Early results suggest promising outcomes, particularly in patients unresponsive to conventional therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing trial-and-error experimentation?

- Methodology : Apply statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can reduce the number of experiments by isolating variables affecting yield . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable synthetic routes and narrow experimental conditions, as demonstrated by ICReDD’s feedback-loop approach .

Q. What safety protocols are essential during handling, given the compound’s structural complexity and potential hazards?

- Methodology : Follow GHS hazard classifications for similar peptides (e.g., H-DL-Pro-OH):

- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Use personal protective equipment (PPE), fume hoods for synthesis steps, and conduct toxicity screenings using in vitro assays (e.g., zebrafish embryo models) to preemptively assess risks.

Q. How can purification challenges arising from stereoisomeric impurities (e.g., DL-Arg, DL-Pro residues) be addressed?

- Methodology : Employ advanced separation technologies such as high-performance liquid chromatography (HPLC) with chiral stationary phases or membrane-based separation systems optimized for peptide resolution (RDF2050104). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Advanced Research Questions

Q. How can computational modeling integrate with experimental workflows to resolve contradictions in reaction pathway data?

- Methodology : Combine ab initio molecular dynamics (AIMD) simulations with experimental kinetic studies to validate proposed mechanisms. For example, discrepancies between predicted and observed intermediates can be resolved by iteratively refining computational models using experimental data (e.g., ICReDD’s feedback loop) . Publish conflicting datasets openly to enable collaborative analysis.

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical fidelity?

- Methodology : Use reactor design principles (e.g., continuous-flow systems) to control residence time and mixing efficiency, critical for minimizing racemization in DL-residues (RDF2050112). Validate scalability via process simulation tools (e.g., Aspen Plus) and real-time monitoring using inline spectroscopy (RDF2050108).

Q. How can researchers design experiments to elucidate the compound’s bioactivity while accounting for its complex degradation profile?

- Methodology :

- Step 1 : Conduct accelerated stability studies (e.g., under varying pH/temperature) to identify degradation products via LC-MS.

- Step 2 : Use structure-activity relationship (SAR) modeling to correlate degradation products with bioactivity loss.

- Step 3 : Apply response surface methodology (RSM) to optimize storage conditions and formulation buffers .

Q. What advanced database search strategies are recommended for literature reviews on structurally analogous peptides?

- Methodology : Use Boolean operators in databases (e.g., SCI-EXPANDED, CPCI-S) with search terms like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.